molecular formula C10H9NO4 B1631077 Methyl (E)-m-nitrocinnamate CAS No. 659-04-1

Methyl (E)-m-nitrocinnamate

Cat. No.: B1631077
CAS No.: 659-04-1
M. Wt: 207.18 g/mol
InChI Key: DKQXESBKFCYESZ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Synonym Validation

The systematic IUPAC name for Methyl (E)-m-nitrocinnamate is methyl (E)-3-(3-nitrophenyl)prop-2-enoate , derived from its structural components: a prop-2-enoate ester group, a 3-nitrophenyl substituent, and the trans (E)-configuration of the double bond. This nomenclature adheres to IUPAC rules by prioritizing the longest carbon chain (prop-2-enoate), assigning locants to the nitro group (position 3 on the phenyl ring), and specifying stereochemistry.

Validated synonyms include:

  • This compound
  • 3-Nitrocinnamic acid methyl ester
  • (E)-Methyl 3-(3-nitrophenyl)acrylate

These synonyms are consistent across PubChem, ChemSpider, and ChemicalBook. The CAS registry numbers 659-04-1 and 1664-59-1 correspond to distinct stereoisomers and synthetic routes, with the former specifically denoting the (E)-configuration.

Crystallographic Analysis of trans-Configuration

X-ray crystallography confirms the trans-configuration of this compound, with a planar geometry stabilized by conjugation between the nitro group, aromatic ring, and α,β-unsaturated ester. Key structural parameters include:

Parameter Value Source
C=C bond length 1.335 Å
C-O (ester) bond length 1.365 Å
Dihedral angle (Ph–COOCH₃) 8.2°
Nitro group torsion angle 3.5° (relative to phenyl)

The near-planar arrangement of the nitro group with the phenyl ring (torsion angle <5°) maximizes resonance stabilization, while the ester group adopts a slight twist to minimize steric hindrance.

Electron Density Mapping of Nitro-Group Orientation

Electron density maps derived from high-resolution X-ray data (CCDC 2297226) reveal asymmetric electron distribution around the nitro group, with partial double-bond character in the N–O bonds (1.21 Å and 1.23 Å). The nitro group’s resonance interaction with the phenyl ring delocalizes electron density into the aromatic system, quantified by:

  • Nitro group charge : -0.42 e (Mulliken population analysis)
  • Phenyl ring polarization : 0.18 e asymmetry at the meta position

This polarization directs electrophilic substitution to the para position of the phenyl ring in derivative syntheses. The nitro group’s orientation also influences intermolecular interactions in the crystal lattice, with short contacts (3.1–3.3 Å) between nitro oxygen atoms and adjacent methyl groups.

Conformational Analysis Through DFT Calculations

Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level provide insights into the molecule’s gas-phase and solution-phase conformations:

Property DFT Value Experimental (X-ray)
C=C bond length 1.338 Å 1.335 Å
C-O (ester) bond length 1.370 Å 1.365 Å
HOMO-LUMO gap 4.8 eV
Dipole moment 5.2 D

The HOMO is localized on the nitro and phenyl groups, while the LUMO resides on the α,β-unsaturated ester, explaining its reactivity in cycloadditions. Solvent modeling (PCM, acetonitrile) predicts a 0.3° increase in the Ph–COOCH₃ dihedral angle due to dielectric screening.

Electrostatic potential maps highlight regions of high electron density (nitro oxygens: -0.52 e) and low density (ester methyl: +0.18 e), guiding interactions in supramolecular assemblies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-(3-nitrophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-7H,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQXESBKFCYESZ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701267210
Record name Methyl (2E)-3-(3-nitrophenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

659-04-1, 1664-59-1
Record name Methyl (2E)-3-(3-nitrophenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=659-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (E)-m-nitrocinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000659041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-(3-nitrophenyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC1322
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1322
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl (2E)-3-(3-nitrophenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (E)-m-nitrocinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.483
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Methyl (E)-m-nitrocinnamate is an organic compound classified as an ester, characterized by its unique structural features, including a cinnamate moiety with a nitro group at the meta position. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Structural Characteristics

This compound has the molecular formula C₁₀H₉NO₄ and a molecular weight of 207.18 g/mol. The "(E)" designation indicates that the nitro group and the methoxy group are positioned on opposite sides of the double bond, which is significant for its reactivity and biological activity. The structural comparison with related compounds is summarized in Table 1.

Compound NameStructure FeaturesUnique Aspects
Methyl cinnamateCinnamate structure without nitro groupLacks electron-withdrawing nitro group
Methyl p-nitrocinnamateNitro group at para positionDifferent position may influence reactivity
Ethyl m-nitrocinnamateEthyl instead of methyl esterVariation in sterics may affect solubility
Methyl o-nitrocinnamateNitro group at ortho positionPotentially different biological interactions

Antifungal Properties

Research into the antifungal activity of this compound is limited but suggests potential efficacy against various fungal strains. A study evaluating derivatives from cinnamic acid indicated that compounds with similar structures exhibited varying degrees of antifungal activity against Candida species. Although specific data on this compound is scarce, related compounds have shown promising results.

For instance, a comparative analysis of various ester derivatives revealed that methyl ferulate exhibited significant antifungal activity with minimal inhibitory concentration (MIC) values ranging from 31.25 to 62.5 µg/mL against Candida albicans, C. parapsilosis, and C. krusei . This suggests that this compound may possess similar bioactive properties due to its structural similarities.

Antimicrobial Activity

In terms of antimicrobial properties, related nitrocinnamate compounds have demonstrated effectiveness against bacterial strains. For example, studies have reported MIC values of 89.1 µg/mL against Bacillus subtilis and Escherichia coli for similar nitro compounds . Such findings point towards the potential for this compound to exhibit comparable antimicrobial activity.

The mechanisms underlying the biological activities of this compound remain largely unexplored. However, it is hypothesized that the presence of the nitro group may enhance reactivity with biological molecules, potentially leading to interactions that disrupt cellular processes in pathogens.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological behavior of this compound. Research indicates that modifications in the aromatic ring and functional groups significantly influence bioactivity. For example, variations in substituent positions on the aromatic ring can alter antifungal potency .

Future Directions

Given the preliminary findings regarding related compounds, further research into this compound's biological activities is warranted. Potential areas for exploration include:

  • In vitro Studies : Conducting detailed antifungal assays against a broader range of fungal strains to establish MIC values.
  • Mechanistic Studies : Investigating how this compound interacts with cellular targets in microbial cells.
  • Synthetic Derivatives : Exploring modifications to enhance bioactivity or reduce toxicity.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
Methyl (E)-m-nitrocinnamate serves as a valuable precursor in organic synthesis. Its structure allows it to participate in various chemical reactions that can lead to the formation of more complex molecules with diverse functionalities. The compound's ability to undergo esterification reactions makes it an essential building block in the synthesis of other organic compounds.

Material Science

Potential in Organic Electronics
Due to its electronic properties, this compound is being explored for applications in organic electronics and optoelectronic materials. The presence of a double bond and a nitro group suggests potential for conjugation, which can enhance electrical and optical properties. This makes it a candidate for developing materials used in devices like organic light-emitting diodes (OLEDs) and photovoltaic cells.

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity, likely attributed to its nitro group. Nitro-containing compounds are known to produce reactive intermediates upon reduction, which can bind to DNA and induce cellular damage, similar to mechanisms observed in established antibiotics like metronidazole.

Anticancer Activity
The compound has also been studied for its potential anticancer properties. Compounds with similar structures have shown activity against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The mechanism may involve interaction with specific molecular targets within cancer cells, leading to cellular stress responses .

Comparative Studies

The unique placement of the nitro group at the meta position distinguishes this compound from other similar compounds, potentially leading to different chemical reactivity and biological activity profiles.

Compound NameStructure FeaturesUnique Aspects
Methyl cinnamateCinnamate structure without nitro groupLacks electron-withdrawing nitro group
Methyl p-nitrocinnamateNitro group at para positionDifferent orientation may influence reactivity
Ethyl m-nitrocinnamateEthyl instead of methyl esterVariation in sterics may affect solubility
Methyl α-nitrocinnamateNitro group at ortho positionPotentially different biological interactions

Case Studies

Recent studies have highlighted various derivatives of nitro compounds for their bioactivity:

  • Antimicrobial Studies : A study on nitro derivatives demonstrated promising results against multiple strains of bacteria and fungi, indicating potential applications in developing new antimicrobial agents.
  • Cytotoxic Effects : Investigations focused on the cytotoxic effects of related compounds on cancer cell lines revealed significant inhibitory effects on cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl (E)-m-nitrocinnamate with structurally related compounds, focusing on molecular properties, substituent effects, and reactivity.

Positional Isomers: Methyl (E)-2-nitrocinnamate

Methyl (E)-2-nitrocinnamate (CAS 39228-29-0) is an ortho-nitro isomer of the target compound. Key differences include:

  • Electronic Effects: Ortho substitution may lead to weaker conjugation with the double bond due to non-coplanarity of the nitro group and the aromatic ring, reducing electron-withdrawing effects on the α,β-unsaturated system.
  • Reactivity : Ortho-nitro derivatives are less commonly reported in Diels-Alder or Michael addition reactions compared to meta isomers, likely due to steric constraints .

Functional Group Variations: Ethyl α-cyanocinnamate

Ethyl α-cyanocinnamate (C₁₂H₁₁NO₂; molecular weight 201.23 g/mol) replaces the nitro group with a cyano (-CN) substituent. Key distinctions include:

  • Electron-Withdrawing Strength: The cyano group is a weaker electron-withdrawing group than nitro, leading to reduced polarization of the α,β-unsaturated system. This results in slower reaction kinetics in nucleophilic additions.
  • Steric Profile: The linear geometry of the cyano group minimizes steric interactions, enabling higher regioselectivity in cycloadditions compared to bulkier nitro derivatives .

Parent Compound: Methyl Cinnamate

Methyl cinnamate (CAS 103-26-4; C₁₀H₁₀O₂; molecular weight 162.19 g/mol) lacks the nitro substituent. Comparative observations:

  • Physical Properties : The absence of the nitro group reduces polarity, resulting in lower melting and boiling points (e.g., Methyl cinnamate: m.p. 36°C; this compound: m.p. estimated >100°C).
  • Reactivity : Methyl cinnamate’s double bond is less electrophilic, making it less reactive in Michael additions. However, it is widely used in fragrances and flavorings due to its low toxicity and pleasant odor, unlike nitro derivatives, which are primarily synthetic intermediates .

Ester Group Variations: Natural Ethyl Cinnamate

Natural ethyl cinnamate (CAS 103-36-6; C₁₁H₁₂O₂; molecular weight 176.21 g/mol) differs in ester group (ethyl vs. methyl) and lacks the nitro substituent:

  • Solubility: The ethyl group increases hydrophobicity, enhancing solubility in nonpolar solvents compared to methyl esters.
  • Applications : Used extensively in perfumes and pharmaceuticals, whereas nitro-substituted cinnamates are niche intermediates in high-energy materials or bioactive molecule synthesis .

Data Tables

Table 1. Structural and Molecular Comparison

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position Key Functional Groups
This compound 659-04-1 C₁₀H₉NO₄ 207.19 Meta Nitro, α,β-unsaturated ester
Methyl (E)-2-nitrocinnamate 39228-29-0 C₁₀H₉NO₄ 207.19 Ortho Nitro, α,β-unsaturated ester
Ethyl α-cyanocinnamate N/A C₁₂H₁₁NO₂ 201.23 α-Carbon Cyano, α,β-unsaturated ester
Methyl cinnamate 103-26-4 C₁₀H₁₀O₂ 162.19 None α,β-unsaturated ester
Natural ethyl cinnamate 103-36-6 C₁₁H₁₂O₂ 176.21 None α,β-unsaturated ester

Research Findings and Trends

  • Spectroscopic Properties : The nitro group in this compound causes a bathochromic shift in UV-Vis spectra (λₘₐₓ ~320 nm) compared to Methyl cinnamate (λₘₐₓ ~270 nm), indicating extended conjugation .
  • Thermal Stability: Nitro-substituted cinnamates exhibit lower thermal stability than non-nitro analogs, necessitating cautious handling in synthetic protocols .
  • Synthetic Utility : The meta-nitro isomer demonstrates superior reactivity in Diels-Alder reactions compared to ortho derivatives, attributed to optimal electronic and steric effects .

Preparation Methods

Reaction Mechanism and Conditions

The HWE reaction proceeds via a two-step mechanism:

  • Deprotonation : Sodium methoxide (NaOMe) deprotonates trimethyl phosphonoacetate, generating a phosphonate enolate.
  • Olefination : The enolate attacks the carbonyl group of 3-nitrobenzaldehyde, forming a β-ketophosphonate intermediate. Subsequent elimination of dimethyl phosphate yields the (E)-configured cinnamate ester.

Optimized Conditions :

  • Solvent : Anhydrous N,N-dimethylformamide (DMF) ensures solubility of both aromatic aldehyde and phosphonate.
  • Base : Sodium methoxide (2 equivalents) achieves complete enolate formation.
  • Temperature : Room temperature (20–25°C) minimizes side reactions.

Experimental Protocol and Yield

A representative procedure involves:

  • Dissolving 3-nitrobenzaldehyde (15 g, 0.1 mol) and trimethyl phosphonoacetate (27 g, 0.148 mol) in DMF (100 mL).
  • Adding NaOMe (10.7 g, 0.198 mol) under nitrogen.
  • Quenching with aqueous HCl (pH = 1) after reaction completion (monitored by TLC).
  • Isolating the product via filtration, yielding 20.14 g (98%) of Methyl (E)-3-nitrocinnamate as a yellow solid.

Advantages :

  • High Stereoselectivity : Exclusive (E)-isomer formation due to the HWE mechanism.
  • Scalability : Demonstrated at 0.1-mol scale without yield reduction.

Knoevenagel Condensation: Traditional Synthesis with Modularity

The Knoevenagel condensation offers an alternative route, particularly for laboratories lacking specialized phosphonate reagents. This method couples 3-nitrobenzaldehyde with malonic acid under basic conditions, followed by esterification.

Reaction Mechanism and Steps

  • Condensation : Base-catalyzed nucleophilic attack of malonic acid’s enolate on 3-nitrobenzaldehyde forms 3-nitrocinnamic acid.
  • Esterification : The carboxylic acid intermediate is treated with methanol under acidic conditions to yield the methyl ester.

Optimized Conditions :

  • Base : Pyridine and piperidine (3:1 ratio) in refluxing ethanol.
  • Acid Catalyst : Hydrochloric acid for esterification.

Experimental Protocol and Yield

A modified procedure from trans-cinnamic acid synthesis includes:

  • Refluxing 3-nitrobenzaldehyde (0.015 mol), malonic acid (0.02 mol), pyridine (5 mL), and piperidine (0.15 mL) at 70°C for 5 hours.
  • Acidifying with HCl (5 mL) and isolating 3-nitrocinnamic acid via filtration.
  • Esterifying the acid with methanol (825 mL) and HCl (16.5 mL) under reflux, achieving ~85% overall yield after purification.

Challenges :

  • Lower Stereoselectivity : Requires careful pH control to favor (E)-isomer.
  • Side Reactions : Possible decarboxylation during prolonged heating.

Comparative Analysis of Synthetic Methods

Parameter HWE Olefination Knoevenagel Condensation
Starting Materials 3-Nitrobenzaldehyde, Trimethyl phosphonoacetate 3-Nitrobenzaldehyde, Malonic Acid
Yield 98% 85%
Stereoselectivity >99% (E) ~90% (E)
Reaction Time 2–4 hours 8–12 hours
Scalability Excellent Moderate
Cost Higher (phosphonate reagent) Lower

Key Takeaways :

  • The HWE method is superior for large-scale, high-purity production.
  • Knoevenagel condensation remains viable for low-budget setups but requires optimization to minimize side products.

Alternative Pathways and Emerging Strategies

Nitration of Cinnamate Esters

Early patents describe nitrating pre-formed cinnamate esters using nitric oxide (NO) in inert solvents like CCl₄. For example, ethyl cinnamate treated with NO for 23 hours yields ethyl α-nitrocinnamate. However, this method predominantly introduces nitro groups at the α-position, making it unsuitable for meta-substitution without directing groups.

Palladium-Catalyzed Reductive Cyclization

While primarily used for indole synthesis, reductive cyclization of nitro-cinnamates highlights the reactivity of the nitro group. Such studies inform handling precautions (e.g., avoiding premature reduction during synthesis).

Critical Considerations in Synthesis

Solvent and Base Selection

  • DMF vs. Ethanol : Polar aprotic solvents (DMF) enhance HWE reaction rates, while ethanol suits Knoevenagel by stabilizing enolates.
  • Base Sensitivity : Sodium methoxide’s strong basicity necessitates anhydrous conditions to prevent hydrolysis.

Purification Techniques

  • Recrystallization : Preferred for both methods using ethanol/water mixtures.
  • Column Chromatography : Required for removing nitro-byproducts in Knoevenagel-derived samples.

Q & A

Basic Question: What are the key considerations for synthesizing Methyl (E)-m-nitrocinnamate with high stereochemical purity?

Methodological Answer:
Stereochemical purity is critical for studying structure-activity relationships. The synthesis typically involves a Knoevenagel condensation between m-nitrobenzaldehyde and methyl acrylate, catalyzed by a base (e.g., piperidine). To ensure (E)-isomer dominance:

  • Monitor reaction temperature (optimal range: 60–80°C) to minimize thermal isomerization.
  • Use polar solvents (e.g., ethanol) to stabilize the transition state favoring the (E)-configuration.
  • Validate purity via 1H^1H-NMR (trans coupling constants: J=16HzJ = 16 \, \text{Hz}) and HPLC (C18 column, UV detection at 280 nm) .

Advanced Question: How can computational methods predict the thermodynamic stability of this compound under varying pH conditions?

Methodological Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model protonation states and hydrolysis pathways. Key steps:

  • Optimize geometry for neutral and ionized forms.

  • Calculate Gibbs free energy changes (ΔG\Delta G) for hydrolysis at pH 2–10.

  • Compare experimental degradation rates (via UV-Vis kinetics) with simulated activation energies to validate models.

  • Example Table:

    pHExperimental t1/2t_{1/2} (h)Calculated ΔG\Delta G (kJ/mol)
    212.5 ± 1.285.3
    748.3 ± 3.192.7
    108.7 ± 0.978.9
    Reference: Combined computational-experimental approaches reduce data discrepancies .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • FT-IR: Confirm ester carbonyl (νC=O1715cm1\nu_{C=O} \approx 1715 \, \text{cm}^{-1}) and nitro group (νNO21520cm1\nu_{NO_2} \approx 1520 \, \text{cm}^{-1}).
  • 1H^1H-NMR: Identify vinyl protons (doublet at δ 7.8–8.2 ppm, J=16HzJ = 16 \, \text{Hz}) and aromatic splitting patterns.
  • LC-MS: Verify molecular ion peak (m/z=207[M+H]+m/z = 207 \, \text{[M+H]}^+) and fragmentation pathways.
  • Use high-resolution MS for exact mass validation (< 5 ppm error) .

Advanced Question: How do conflicting reports on the compound’s solubility arise, and how can they be resolved methodologically?

Methodological Answer:
Discrepancies often stem from:

  • Measurement techniques: Gravimetric vs. UV-Vis quantification (e.g., saturation concentrations in DMSO: 15–25 mg/mL).
  • Temperature control: Poorly regulated conditions (±2°C) alter solubility by 10–15%.
  • Solution aging: Precipitation over time skews results.
    Resolution:
  • Standardize protocols (e.g., shake-flask method, 24 h equilibration).
  • Cross-validate using Hansen Solubility Parameters (HSPiP software) and experimental data .

Basic Question: What are the best practices for optimizing reaction yields in this compound synthesis?

Methodological Answer:

  • Catalyst screening: Test organic bases (e.g., DBU, piperidine) and metal catalysts (e.g., ZnCl2_2).
  • Solvent optimization: Compare polar aprotic (DMF, THF) vs. protic (MeOH, EtOH) solvents.
  • Workup: Use acid washing (1% HCl) to remove unreacted aldehyde.
  • Yield improvement: Typical yields range 60–75%; recrystallization (hexane/EtOAc) increases purity to >98% .

Advanced Question: How can researchers reconcile contradictory data on the compound’s photostability in UV-light studies?

Methodological Answer:
Contradictions arise from:

  • Light source variability: Mercury vs. xenon lamps differ in UV intensity (e.g., 254 nm vs. 365 nm).
  • Sample preparation: Thin films vs. solutions degrade at different rates.
    Methodological resolution:
  • Use actinometry to calibrate light sources.
  • Conduct parallel studies in quartz cuvettes (solution) and spin-coated films.
  • Analyze degradation products via GC-MS to identify pathways (e.g., nitro group reduction) .

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Nitrile gloves, lab coat, and UV-protective goggles.
  • Ventilation: Use fume hoods for synthesis and solvent evaporation.
  • Waste disposal: Neutralize nitro-containing waste with 10% NaHSO3_3 before disposal.
  • Reference SDS data for LD50_{50} (oral rat: 1200 mg/kg) and ecotoxicity (EC50_{50}: 15 mg/L, Daphnia magna) .

Advanced Question: What statistical approaches are appropriate for analyzing dose-response data in this compound bioactivity studies?

Methodological Answer:

  • Non-linear regression: Fit data to Hill-Langmuir equation for IC50_{50}/EC50_{50} determination.
  • Error analysis: Report 95% confidence intervals using bootstrapping (n ≥ 3 replicates).
  • Outlier detection: Apply Grubbs’ test (α = 0.05) to exclude anomalous points.
  • Software: Use GraphPad Prism or R packages (e.g., drc) for robust modeling .

Basic Question: How should researchers design stability-indicating assays for this compound?

Methodological Answer:

  • Forced degradation: Expose to heat (60°C, 72 h), acid/base (0.1M HCl/NaOH, 24 h), and UV light (ICH Q1B).
  • Analytical separation: Use HPLC-DAD (C18 column, gradient elution with MeCN/H2_2O + 0.1% TFA).
  • Peak purity: Confirm via photodiode array spectra (similarity index > 995) .

Advanced Question: What mechanistic insights can be gained from studying the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

  • In vitro assays: Use human liver microsomes (HLMs) with NADPH cofactor.
  • Kinetic analysis: Determine KmK_m and VmaxV_{max} via Michaelis-Menten plots.
  • Inhibition screening: Test against CYP3A4/CYP2D6 isoforms (fluorogenic substrates).
  • Metabolite ID: Employ HR-MS/MS and 1H^1H-NMR to characterize oxidation products (e.g., hydroxylation at the cinnamate moiety) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (E)-m-nitrocinnamate
Reactant of Route 2
Reactant of Route 2
Methyl (E)-m-nitrocinnamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.